molecular formula C8H11NO3S B1423348 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1340060-32-3

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1423348
CAS RN: 1340060-32-3
M. Wt: 201.25 g/mol
InChI Key: TWSLWHULHAEKCE-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid, also known as ETHCA, is a synthetic carboxylic acid derived from the thiazole ring. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. ETHCA has found applications in a variety of scientific research applications, as well as in laboratory experiments. This article provides an overview of ETHCA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel 2-amino-1,3-thiazole-5-carboxylates, related to 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid, have been synthesized using ultrasonic and thermally mediated nucleophilic displacement, demonstrating innovative methods in chemical synthesis (Baker & Williams, 2003).
  • The structure of a similar compound, Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, was analyzed, providing insights into molecular conformation and intermolecular interactions in thiazole derivatives (Kennedy et al., 1999).

Biological Activities and Applications

  • A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for fungicidal and antivirus activities, suggesting potential applications in agricultural and medical fields (Fengyun et al., 2015).
  • The synthesis and antimicrobial activity of new pyridine derivatives, including thiazole carboxylic acids, were investigated, highlighting the relevance of thiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).

Material Science and Engineering Applications

  • Thiazole-based pyridine derivatives were studied as potential corrosion inhibitors for mild steel, indicating the utility of thiazole carboxylic acids in industrial applications (Chaitra et al., 2016).
  • Copper coordination polymers constructed from thiazole-5-carboxylic acid were synthesized, showcasing the application of thiazole derivatives in the field of crystallography and materials science (Meundaeng et al., 2017).

properties

IUPAC Name

2-(1-ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-4-6(13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSLWHULHAEKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
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2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
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2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
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2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid

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